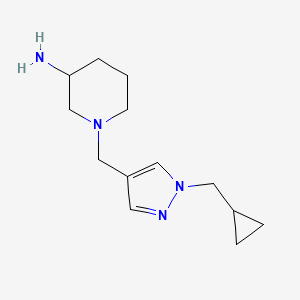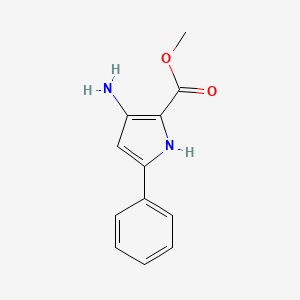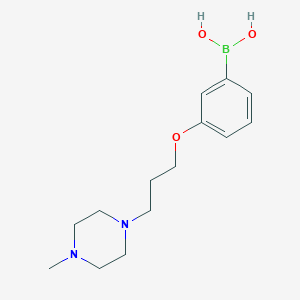![molecular formula C13H17N3 B1473064 (1-(cyclopropylméthyl)-2-méthyl-1H-benzo[d]imidazol-5-yl)méthanamine CAS No. 1955547-77-9](/img/structure/B1473064.png)
(1-(cyclopropylméthyl)-2-méthyl-1H-benzo[d]imidazol-5-yl)méthanamine
Vue d'ensemble
Description
(1-(Cyclopropylmethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This particular compound features a cyclopropylmethyl group, which can influence its chemical reactivity and biological properties.
Applications De Recherche Scientifique
(1-(Cyclopropylmethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(cyclopropylmethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide and a suitable base.
Methylation: The methyl group at the 2-position can be introduced using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the benzimidazole ring or the cyclopropylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Various oxidized benzimidazole derivatives.
Reduction Products: Reduced forms of the benzimidazole ring or the cyclopropylmethyl group.
Substitution Products: Substituted derivatives at the methanamine group.
Mécanisme D'action
The mechanism of action of (1-(cyclopropylmethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 1-(1H-Benzimidazol-2-yl)methanamine
- 2-(1H-Benzimidazol-2-yl)ethanamine
- 1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine
Uniqueness: (1-(Cyclopropylmethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological properties. This structural feature distinguishes it from other benzimidazole derivatives and can lead to unique applications in research and industry.
Propriétés
IUPAC Name |
[1-(cyclopropylmethyl)-2-methylbenzimidazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-15-12-6-11(7-14)4-5-13(12)16(9)8-10-2-3-10/h4-6,10H,2-3,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVYSUKXKPWDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3CC3)C=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472988.png)
![N-ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472989.png)


![N-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472997.png)
![3-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1472998.png)
![tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472999.png)
![tert-butyl 5-(6-(pyridin-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473000.png)
![Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1473001.png)

